6-Ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-Ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole" is a complex molecule that appears to be related to the field of heterocyclic chemistry. The molecule consists of several fused rings, including a pyrrolopyrazole core, which is a common structure in medicinal chemistry due to its potential biological activity. The presence of a fluorophenyl group suggests the molecule may have been designed to enhance its binding properties or metabolic stability, as fluorine atoms are often included in drug design for these purposes.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, the synthesis of a related compound, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, is described using a one-pot tandem Knoevenagel-cyclocondensation reaction. This reaction was catalyzed by trisodium citrate dihydrate, an eco-friendly catalyst, in aqueous ethanol at room temperature . This suggests that the synthesis of the compound may also involve similar eco-friendly and efficient methodologies.
Molecular Structure Analysis
The molecular structure of the related compound was determined by X-ray structure analysis, revealing a triclinic crystal system with specific geometric parameters. The pyran and pyrazole rings in the related compound are almost coplanar, and the phenyl ring is almost perpendicular to these two rings. The pyran ring adopts a boat conformation . These details provide insight into the possible conformational preferences of the compound , which may also exhibit a complex three-dimensional structure with specific intermolecular interactions.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to the compound . However, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea is described, involving an ANRORC rearrangement and N-formylation, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides . This indicates that pyrazole-containing compounds can undergo complex reactions involving nucleophilic addition and ring transformations, which may be relevant to the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "6-Ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole" are not directly provided in the papers. However, the crystal structure analysis of a related compound suggests that it is stabilized by various hydrogen interactions, including N–H···N, N–H···O, C–H···F, and C–H···π, as well as π···π interactions . These interactions are critical in determining the stability and solubility of such compounds, which are important properties in drug design and development.
Applications De Recherche Scientifique
Antituberculosis Activity
A study by Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrid analogs, which are structurally related to the compound , for their potential as Mycobacterium tuberculosis GyrB inhibitors. The research highlighted the design, synthesis, and evaluation of these compounds for their antituberculosis activity, demonstrating the significant potential of such structures in addressing tuberculosis. The promising compound from this study, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed activity across various assays with minimal cytotoxicity at 50 μM, suggesting the potential utility of related structures in antituberculosis therapy (Jeankumar et al., 2013).
Anticancer Activity
Another study investigated novel fluoro-substituted benzo[b]pyran compounds for their anti-lung cancer activity. Although the core structure differs from the specified compound, the inclusion of fluorophenyl and piperazine components in the molecular architecture indicates the relevance of such features in anticancer research. This study provided insights into the synthesis and evaluation of these compounds against human cancer cell lines, showcasing their potential at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Antimicrobial and Antifungal Activities
Research by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, integrated with ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity, highlighting the potential of incorporating fluorophenylpiperazine structures in antimicrobial agents (Başoğlu et al., 2013).
Enzyme Inhibition for Therapeutic Applications
The enzyme inhibitory properties of related compounds offer valuable insights into their therapeutic applications. For instance, Perregaard et al. (1992) studied 1-(4-fluorophenyl)-1H-indoles with piperazine substitutions for their dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds, especially noncataleptogenic piperidyl derivatives, showed potential for atypical neuroleptic applications, resembling clozapine's profile. This suggests that similar fluorophenylpiperazine structures might be explored for their neurological and psychological therapeutic potential (Perregaard et al., 1992).
Propriétés
IUPAC Name |
3-[1-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3S/c1-16(2)26-20(31)12-13-29-22(33)18-10-6-7-11-19(18)30-23(29)27-28-24(30)34-15-21(32)25-14-17-8-4-3-5-9-17/h3-11,16H,12-15H2,1-2H3,(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBDTZJCICRFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.